molecular formula C15H14N2O2S B14043380 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 1019436-10-2

1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14043380
CAS No.: 1019436-10-2
M. Wt: 286.4 g/mol
InChI Key: ITTUUMMJUZJOLL-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- belongs to the class of 7-azaindole derivatives, characterized by a fused pyrrole-pyridine heterocyclic core. The 4-methylphenylsulfonyl (tosyl) group at the 1-position acts as a protective group, enhancing stability and enabling further functionalization. The 2-methyl substituent influences electronic and steric properties, modulating reactivity and intermolecular interactions.

Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-12(2)10-13-4-3-9-16-15(13)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTUUMMJUZJOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678006
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019436-10-2
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrrolo[2,3-B]pyridine Core

  • The starting material is often 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine), which undergoes Suzuki coupling with arylboronic acids to introduce aryl substituents at the 5-position. This reaction uses a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, in a dioxane/water solvent mixture heated to 80°C to reflux for 1 to 16 hours.

Bromination at the 3-Position

  • The intermediate 5-aryl-7-azaindole is brominated selectively at the 3-position using bromine in chloroform or N-bromosuccinimide (NBS) with a base such as triethylamine in dichloromethane or tetrahydrofuran (THF). Reaction times range from 10 minutes to 16 hours at temperatures from 0°C to room temperature.

Sulfonylation of the Pyrrole Nitrogen

  • The brominated intermediate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like aqueous sodium hydroxide in dichloromethane at 0°C to room temperature for 1 to 12 hours to afford the N-(4-methylphenyl)sulfonyl derivative.

Methylation at the 2-Position

  • Methylation at the 2-position of the pyrrolo[2,3-b]pyridine ring is achieved by treating the corresponding 1-(benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -30°C for approximately 40 minutes, followed by reaction with methyl iodide at 20°C for 16 hours. This sequence introduces the methyl group selectively at the 2-position.

Detailed Experimental Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Suzuki Coupling 5-Bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water (2.5:1) 80°C to reflux 1–16 h Not specified Standard Suzuki conditions; forms 5-aryl-7-azaindole intermediate
Bromination Bromine or NBS, triethylamine, CHCl3 or DCM/THF 0°C to RT 10 min – 16 h Not specified Selective bromination at 3-position of pyrrole ring
Sulfonylation p-Toluenesulfonyl chloride, aqueous NaOH, dichloromethane 0°C to RT 1–12 h 68% Tosylation of pyrrole nitrogen; isolated as grey solid
Methylation LDA in THF, -30°C; then methyl iodide at 20°C -30°C then 20°C 0.67 h + 16 h 85% Introduction of methyl group at 2-position; high yield reported

Alternative Synthetic Approaches

  • Microwave-assisted synthesis has been reported for related pyrrolo[2,3-b]pyridine derivatives, where 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is reacted with amines in the presence of N-ethyl-N,N-diisopropylamine in 1-methylpyrrolidin-2-one at 170°C for 3 hours, yielding 77% product. Although this method focuses on amination, it demonstrates the utility of microwave irradiation for efficient heterocycle functionalization.

  • Palladium-catalyzed amination reactions using palladium(II) acetate, XPhos ligand, and potassium hydroxide in tert-butyl alcohol at 100°C for 2 hours have also been applied to functionalize the pyrrolo[2,3-b]pyridine core, indicating versatility in late-stage modifications.

Summary and Professional Evaluation

The preparation of 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- involves a sequence of well-established organic transformations:

  • The Suzuki coupling provides a robust method to introduce aryl groups on the azaindole core.
  • Bromination at the 3-position is efficiently achieved using NBS or bromine under mild conditions.
  • Sulfonylation with p-toluenesulfonyl chloride selectively modifies the pyrrole nitrogen.
  • Methylation using LDA and methyl iodide is a reliable approach for 2-position substitution with good yields.

These methods are supported by patent literature with detailed experimental procedures and yields. Additionally, alternative synthetic strategies involving microwave-assisted reactions and palladium-catalyzed aminations offer flexibility for analog synthesis and optimization. The combination of these methods enables the synthesis of the target compound with high purity and satisfactory yields, suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenylsulfonyl groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under controlled temperature and pressure.

Major Products

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1H-Pyrrolo[2,3-b]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-" are not available in the search results, the available literature does provide some context regarding its properties, related compounds, and potential applications.

Chemical Information
"1H-Pyrrolo[2,3-b]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-" has the molecular formula C15H14N2O2SC_{15}H_{14}N_2O_2S and a molecular weight of 286.35 . It is also known by the CAS number 1019436-10-2 . Synonyms include 2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine.

Related Research and Potential Applications
While specific applications for "1H-Pyrrolo[2,3-b]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-" are not detailed in the search results, information on related compounds and research areas can provide potential insights:

  • SGK-1 Kinase Inhibition: Patents describe the use of 1H-pyrrolo[2,3-b]pyridine compounds for inhibiting SGK-1 kinase activity, which is relevant in treating disorders related to electrolyte balance in renal and cardiovascular diseases, as well as damaging cell proliferation in renal disease .
  • Heterocyclic Compounds in Alzheimer's Disease: Research indicates that heterocyclic molecules are essential for building new and selective drugs and diagnostic probes for Alzheimer's Disease. These compounds are used in both therapeutic approaches and diagnostic methods .
  • Antiviral Activity: Phenanthrene-containing N-heterocyclic compounds have demonstrated antiviral activity against the tobacco mosaic virus. These compounds bind to TMV RNA and exhibit anti-TMV activity .
  • Actoprotective Activity: Derivatives of nitrogen-containing heterocyclic compounds have shown the ability to increase physical working capacity under extreme conditions like hyperthermia, hypothermia, and hypoxia .
  • Building Blocks for Optoelectronics: Fusing porphyrins with heterocycles can yield compounds for use as donor materials in organic photovoltaic devices .

Tosyl Group and its Relevance
The presence of a tosyl group (4-methylphenylsulfonyl) in the molecule is noteworthy. Tosyl groups are often used as protecting groups in organic synthesis, particularly for amines and alcohols . They can also influence the reactivity and properties of the molecule .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Analogues
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
3e () 5-Fluoro, 3-thiazolyl 506.56 257–258 97 NH (3400 cm⁻¹), SO₂ (1345, 1165 cm⁻¹)
3f () 5-Fluoro, 1-methyl 434.46 230–231 40 SO₂ (1347, 1168 cm⁻¹); δH 2.45 (CH3)
5a () Phenylethynyl, pyrimidinyl 453.50 200.3–202.7 68 Rf = 0.48 (CH2Cl2–acetone)
4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine () 4-Chloro 294.76 N/A 78 π-π interactions (3.623 Å); dihedral 79.6°
3-Bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl- () 3-Bromo, 5-phenyl 427.33 N/A N/A N/A

Key Observations:

  • Melting Points : Electron-withdrawing groups (e.g., sulfonyl, halogens) and rigid substituents (e.g., thiazolyl in 3e) correlate with higher melting points due to enhanced intermolecular interactions (e.g., π-π stacking in ) .
  • Yields : Bulkier substituents (e.g., phenylethynyl in 5a) or steric hindrance (e.g., 1-methyl in 3f) reduce yields, likely due to slower reaction kinetics or side reactions .

Electronic and Steric Effects on Reactivity

  • Sulfonyl Group : The tosyl group stabilizes the pyrrolopyridine core via resonance and steric protection, as seen in the synthesis of 4-chloro derivatives (). This group also facilitates crystallization through π-π interactions .
  • Methyl vs. Halogens introduce electron-withdrawing effects, activating specific positions for electrophilic substitution .

Spectral Characterization

  • NMR Trends : Methyl groups (δH ~2.45 ppm) and aromatic protons (δH 7.2–8.5 ppm) show consistent shifts across analogues. For example, 3f exhibits downfield shifts for thiazolyl protons (δH 8.32 ppm) due to electron withdrawal by the sulfonyl group .
  • IR Signatures: SO₂ symmetric/asymmetric stretching (1345–1165 cm⁻¹) and NH stretching (~3400 cm⁻¹) are diagnostic for sulfonamide-protected derivatives .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1-[(4-methylphenyl)sulfonyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Inhibition of SGK-1 Kinase

Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in various cellular processes, including cell survival and proliferation. Compounds exhibiting this activity are being investigated for their potential in treating diseases associated with aberrant SGK-1 signaling, such as cancer and metabolic disorders .

PDE4B Inhibition

A notable study evaluated a series of 1H-Pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit phosphodiesterase 4B (PDE4B). One compound demonstrated significant inhibition (IC50 values ranging from 0.11 to 1.1 μM) and effectively reduced TNF-α release from macrophages under inflammatory conditions. This suggests potential applications in managing inflammatory diseases and conditions affecting the central nervous system (CNS) .

FGFR Inhibition

Another promising area of research involves the inhibition of fibroblast growth factor receptors (FGFRs), which play crucial roles in tumorigenesis. A specific derivative exhibited potent inhibitory activity against FGFR1–3 with IC50 values as low as 7 nM. This compound also demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis, highlighting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is influenced by structural modifications. For instance:

CompoundActivityIC50 (nM)Notes
Compound 4hFGFR Inhibitor7Induces apoptosis in cancer cells
Compound 11hPDE4B Inhibitor0.11 - 1.1Reduces TNF-α release
Compound XSGK-1 InhibitorN/APotential for metabolic disorder treatment

These variations demonstrate that specific substitutions can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development.

Case Study 1: Anti-inflammatory Activity

In a controlled study, a selected derivative was tested for its anti-inflammatory properties using macrophage models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its utility in developing therapies for chronic inflammatory diseases.

Case Study 2: Cancer Cell Line Evaluation

A series of compounds were evaluated against various cancer cell lines. The most active derivative not only inhibited cell growth but also induced apoptosis through the activation of intrinsic pathways, making it a candidate for further clinical development.

Q & A

Q. Basic

  • 1H^1H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm in ) .
  • IR spectroscopy: Detects functional groups (e.g., sulfonyl stretching at ~1350 cm1^{-1}) .
  • X-ray crystallography: Resolves 3D structure for key compounds (e.g., binding mode in , Fig. 2B) .

What in vitro models evaluate anticancer activity of these derivatives?

Advanced
Common assays include:

  • Cell proliferation (MTT assay): Compound 4h inhibits 4T1 breast cancer cells (IC50_{50} = 0.8 μM) .
  • Apoptosis detection: Annexin V/PI staining confirms 4h -induced apoptosis in 4T1 cells .
  • Migration/invasion assays: 4h reduces 4T1 cell migration by 60% at 1 μM .

How does fluorine introduction influence target selectivity?

Advanced
Fluorine atoms:

  • Enhance binding: Electronegativity improves interactions with polar residues (e.g., dopamine D4 receptor in ) .
  • Reduce off-target effects: Fluorine’s small size minimizes steric clashes, improving selectivity (e.g., PET imaging agents in ) .

What are key considerations for designing multi-target inhibitors using this scaffold?

Q. Advanced

  • Scaffold flexibility: The pyrrolo[2,3-b]pyridine core tolerates diverse substituents (e.g., aryl, sulfonyl groups) for dual SERT/FGFR targeting () .
  • Computational modeling: Predict off-target interactions early (e.g., molecular docking in ) .

What purification techniques are used post-synthesis?

Q. Basic

  • Column chromatography: Silica gel chromatography isolates compounds (e.g., 36–75% yields in ) .
  • Recrystallization: Purifies solids (e.g., methanol recrystallization in ) .
  • HPLC: Ensures >98% purity for biological testing () .

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